![molecular formula C22H21ClFN5O2S B2964152 N-(2-methoxybenzyl)-5-[2-(pyrrolidin-1-ylcarbonyl)phenyl]-1,3-oxazole-4-carboxamide CAS No. 1113104-18-9](/img/structure/B2964152.png)
N-(2-methoxybenzyl)-5-[2-(pyrrolidin-1-ylcarbonyl)phenyl]-1,3-oxazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(2-methoxybenzyl)-5-[2-(pyrrolidin-1-ylcarbonyl)phenyl]-1,3-oxazole-4-carboxamide” is a complex organic compound. It contains several functional groups including an oxazole ring, a pyrrolidine ring, a phenyl ring, a carboxamide group, and a methoxybenzyl group .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The oxazole ring, a five-membered ring containing an oxygen atom and a nitrogen atom, would contribute to the compound’s reactivity . The pyrrolidine ring, a five-membered ring containing a nitrogen atom, could also influence the compound’s properties .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by its functional groups. For example, the oxazole ring could undergo reactions at the carbon between the oxygen and nitrogen atoms . The pyrrolidine ring could undergo reactions at the nitrogen atom .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. For example, the presence of the oxazole and pyrrolidine rings could influence its solubility, boiling point, and melting point .Wissenschaftliche Forschungsanwendungen
Enantioselective Synthesis
This compound is involved in the enantioselective synthesis of complex molecules. For instance, it has been used in the preparation of derivatives that are crucial for developing pharmaceutical agents. The synthesis techniques often involve Grignard reagents and aim to produce specific stereochemical configurations essential for biological activity (Calvez, Chiaroni, & Langlois, 1998).
Molecular and Electronic Analysis
Research has also focused on understanding the molecular and electronic properties of compounds related to "N-(2-methoxybenzyl)-5-[2-(pyrrolidin-1-ylcarbonyl)phenyl]-1,3-oxazole-4-carboxamide". Studies involve DFT calculations, spectroscopic analysis, and nonlinear optical properties to elucidate their potential applications in materials science and pharmaceuticals (Beytur & Avinca, 2021).
Antibacterial and Antifungal Agents
Several derivatives have been synthesized and evaluated for their potential as antibacterial and antifungal agents. These studies aim to discover new therapeutic options for treating infections. The structural modifications and biological activity assessments are critical for identifying promising candidates for further development (Mane et al., 2017).
Antituberculosis Activity
The design and synthesis of hybrid molecules, particularly those inhibiting Mycobacterium tuberculosis, represent a significant area of application. Research includes developing novel chemical entities capable of acting as GyrB inhibitors, a crucial enzyme for the bacterium's DNA replication. These studies contribute to the fight against tuberculosis, providing new avenues for treatment strategies (Jeankumar et al., 2013).
Anti-inflammatory and Analgesic Agents
Compounds with the core structure of "this compound" have been explored for their anti-inflammatory and analgesic activities. The synthesis and biological evaluation of novel derivatives aim to uncover new treatments for pain and inflammation, with some showing promising results in preclinical models (Muchowski et al., 1985).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-[7-chloro-1-[(2-fluorophenyl)methylsulfanyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]-N-propan-2-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClFN5O2S/c1-13(2)25-19(30)9-10-28-20(31)16-11-15(23)7-8-18(16)29-21(28)26-27-22(29)32-12-14-5-3-4-6-17(14)24/h3-8,11,13H,9-10,12H2,1-2H3,(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IABHWEGCHCEDMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CCN1C(=O)C2=C(C=CC(=C2)Cl)N3C1=NN=C3SCC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClFN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
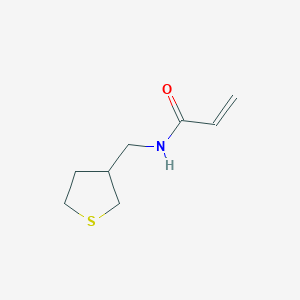
![N-(5-{[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]sulfamoyl}-1,3-thiazol-2-yl)acetamide](/img/structure/B2964071.png)
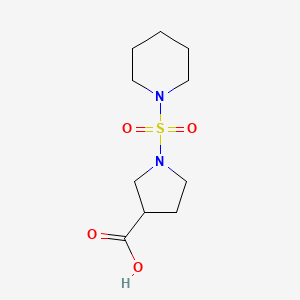

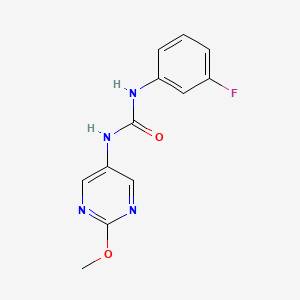
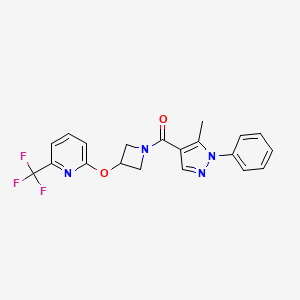
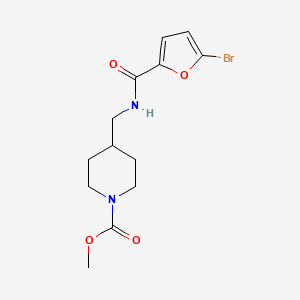

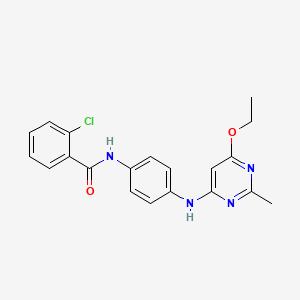
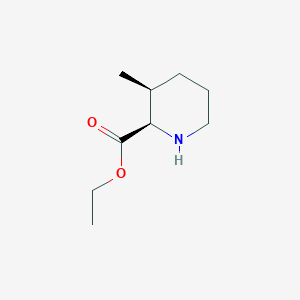
![methyl 2-amino-4-(3-chloro-4-nitrophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate](/img/structure/B2964086.png)

![3-(2-Chloro-4-methylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2964089.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-2-((4-fluorophenyl)sulfonyl)acetamide hydrochloride](/img/structure/B2964091.png)
